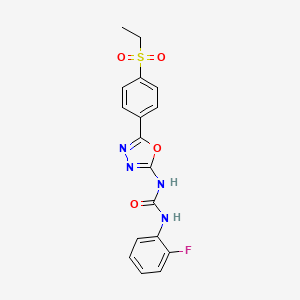

1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O4S/c1-2-27(24,25)12-9-7-11(8-10-12)15-21-22-17(26-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWUYFOQJPGALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea represents a novel class of urea derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C15H15N3O3S

- Molecular Weight : 319.36 g/mol

- CAS Number : Not available

The structure consists of an oxadiazole ring linked to an ethylsulfonyl phenyl group and a fluorophenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of This compound are summarized below.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives:

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels.

- It has been shown to inhibit cell proliferation in various cancer cell lines, including bladder cancer cells (T24), with IC50 values indicating potent activity.

-

Case Study Findings :

- A study reported that a related oxadiazole derivative demonstrated significant antiproliferative activity against T24 cells with an IC50 value of 4.58 ± 0.24 μM after 48 hours of treatment .

- The compound's selectivity index was favorable, showing low cytotoxicity against normal human bladder epithelial cells (IC50 > 30 μM), suggesting a promising therapeutic window .

Urease Inhibition

The structural similarity to known urease inhibitors suggests potential activity in this area:

- Compounds in this class have shown effective urease inhibition, which is relevant for conditions such as gastric ulcers and certain types of cancer. For instance, derivatives with similar functional groups have been reported to exhibit IC50 values ranging from 16 to 21 μM against urease .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely linked to their structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Ethylsulfonyl Group | Enhances solubility and activity |

| Fluorophenyl Moiety | Increases binding affinity |

| Oxadiazole Ring | Essential for biological activity |

This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS:55807-85-7)

- Core Structure : Isoxazole replaces oxadiazole.

- The tert-butyl group increases steric bulk, which may hinder target binding .

- Molecular Weight : 293.75 g/mol vs. the target compound’s ~403.3 g/mol.

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea

- Core Structure : Thiadiazole replaces oxadiazole.

- The styryl (ethenyl-phenyl) group enhances π-π stacking but may reduce solubility. Crystallographic data (R factor = 0.068) indicates stable packing, suggesting superior solid-state stability compared to the target compound .

Substituent Variations

Molecule A101 (Example 53 in )

- Structure: Contains a perfluoroethoxy group and thiazolidinone-pyrrolidine system.

- Key Differences: The perfluoroethoxy group drastically increases electronegativity and metabolic resistance.

1-(4-(2-Chloro-α,α,α-p-trifluorotolyloxy)-2-fluorophenyl)-3-(2,6-difluorobenzoyl)urea

- Structure : Multiple halogen substitutions (Cl, F).

- Key Differences : Trifluorotolyloxy and difluorobenzoyl groups enhance lipophilicity and membrane permeability but may increase off-target interactions. The target compound’s single fluorine substitution balances lipophilicity and solubility better .

Urea Linkage Modifications

N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylacetamide

Physicochemical Comparison

Research Implications and Gaps

- The target compound’s ethylsulfonyl group offers a balance between electron-withdrawing effects and steric bulk, making it a promising candidate for kinase inhibition studies.

- Crystallographic data for analogs (e.g., ’s R factor = 0.068) suggest that structural modifications significantly impact packing efficiency and stability .

- Future Directions : Direct comparative studies on enzymatic inhibition (e.g., IC50 values) and solubility profiles are needed. Computational modeling (e.g., density-functional theory, as in ) could further elucidate electronic effects .

Q & A

Q. What are the key structural features of 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea, and how do they influence reactivity?

The compound combines a 1,3,4-oxadiazole core linked to a 4-(ethylsulfonyl)phenyl group and a 2-fluorophenylurea moiety. The oxadiazole ring is electron-deficient, enhancing stability under acidic/basic conditions, while the ethylsulfonyl group contributes to electrophilic reactivity. The 2-fluorophenylurea moiety may engage in hydrogen bonding, influencing binding interactions in biological systems. These features suggest potential applications in kinase inhibition or enzyme modulation, though experimental validation is required .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step approach is typically used:

Oxadiazole formation : Cyclization of a hydrazide precursor with a carboxylic acid derivative (e.g., 4-(ethylsulfonyl)benzoic acid) under dehydrating conditions (POCl₃ or PPA).

Urea coupling : React the oxadiazole intermediate with 2-fluorophenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to form the urea linkage.

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

Use single-crystal X-ray diffraction (as demonstrated in structurally similar urea-oxadiazole compounds ) for unambiguous confirmation. Complementary methods:

- NMR : Check for urea NH protons (~10–12 ppm) and aromatic/oxadiazole signals.

- HRMS : Validate molecular formula (C₁₇H₁₄FN₃O₃S).

- FTIR : Confirm carbonyl (urea C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Integrate quantum chemical calculations (e.g., DFT) to predict transition states and regioselectivity during oxadiazole cyclization. For example:

- Model reaction pathways for hydrazide-carboxylic acid coupling to identify energy barriers.

- Use molecular docking to pre-screen bioactivity against target proteins (e.g., kinases), guiding substituent prioritization.

Pair computational results with design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) and minimize side products .

Q. What strategies resolve contradictory data in biological activity assays?

Example scenario: Discrepant IC₅₀ values across kinase inhibition assays.

- Control experiments : Verify compound purity (HPLC ≥95%) and stability (incubate in assay buffer, monitor degradation via LC-MS).

- Statistical analysis : Apply ANOVA to assess inter-lab variability or use Bayesian modeling to weight data quality.

- Structural analogs : Compare with derivatives (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate substituent effects .

Q. How does the ethylsulfonyl group impact the compound’s pharmacokinetic properties?

The ethylsulfonyl moiety enhances:

- Solubility : Polar sulfonyl group improves aqueous solubility (logP reduction).

- Metabolic stability : Resists oxidative metabolism compared to thioether analogs.

- Protein binding : Sulfonyl groups often engage in hydrogen bonding with serine or lysine residues in target enzymes.

Validate via in vitro ADME assays : - Microsomal stability (human liver microsomes, LC-MS quantification).

- Plasma protein binding (equilibrium dialysis) .

Methodological Guidance

Q. Designing SAR Studies

Q. Addressing Low Yield in Urea Coupling

- Root cause : Competing hydrolysis of isocyanate intermediate.

- Solution : Use anhydrous solvents (dry DMF), sub-zero temperatures, and molecular sieves. Monitor reaction progress via TLC (Rf = 0.4, EtOAc/hexane 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.